methyl 4-[(E)-{2-[(4-bromo-2-methoxyphenoxy)acetyl]hydrazinylidene}methyl]benzoate
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Overview
Description
Methyl 4-[(E)-{[2-(4-bromo-2-methoxyphenoxy)acetamido]imino}methyl]benzoate is a complex organic compound that features a benzoate ester functional group. This compound is characterized by the presence of a bromine atom, a methoxy group, and an acetamido group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[(E)-{[2-(4-bromo-2-methoxyphenoxy)acetamido]imino}methyl]benzoate typically involves multiple steps:
Starting Materials: The synthesis begins with 4-bromo-2-methoxyphenol and methyl 4-formylbenzoate.
Formation of Intermediate: The 4-bromo-2-methoxyphenol undergoes a reaction with chloroacetyl chloride to form 2-(4-bromo-2-methoxyphenoxy)acetyl chloride.
Amidation: The intermediate is then reacted with an amine to form 2-(4-bromo-2-methoxyphenoxy)acetamide.
Condensation: The final step involves the condensation of 2-(4-bromo-2-methoxyphenoxy)acetamide with methyl 4-formylbenzoate under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(E)-{[2-(4-bromo-2-methoxyphenoxy)acetamido]imino}methyl]benzoate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The imino group can be reduced to form an amine.
Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxyl, amino, or thiol groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or ammonia (NH₃).
Major Products Formed
Oxidation: Formation of 4-bromo-2-methoxybenzoic acid.
Reduction: Formation of 4-[(E)-{[2-(4-bromo-2-methoxyphenoxy)ethylamino]methyl}benzoate.
Substitution: Formation of 4-[(E)-{[2-(4-hydroxy-2-methoxyphenoxy)acetamido]imino}methyl]benzoate.
Scientific Research Applications
Methyl 4-[(E)-{[2-(4-bromo-2-methoxyphenoxy)acetamido]imino}methyl]benzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of methyl 4-[(E)-{[2-(4-bromo-2-methoxyphenoxy)acetamido]imino}methyl]benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the bromine atom and the methoxy group can enhance its binding affinity and specificity. The acetamido group can form hydrogen bonds with target proteins, stabilizing the compound-protein complex.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-bromobenzoate: Similar structure but lacks the methoxy and acetamido groups.
Methyl 4-iodobenzoate: Similar structure but contains an iodine atom instead of bromine.
Methyl 4-(2-pyridyl)benzoate: Contains a pyridyl group instead of the methoxyphenoxy group.
Uniqueness
Methyl 4-[(E)-{[2-(4-bromo-2-methoxyphenoxy)acetamido]imino}methyl]benzoate is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the bromine atom, methoxy group, and acetamido group allows for diverse chemical modifications and interactions with biological targets, making it a valuable compound in various fields of research.
Properties
Molecular Formula |
C18H17BrN2O5 |
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Molecular Weight |
421.2 g/mol |
IUPAC Name |
methyl 4-[(E)-[[2-(4-bromo-2-methoxyphenoxy)acetyl]hydrazinylidene]methyl]benzoate |
InChI |
InChI=1S/C18H17BrN2O5/c1-24-16-9-14(19)7-8-15(16)26-11-17(22)21-20-10-12-3-5-13(6-4-12)18(23)25-2/h3-10H,11H2,1-2H3,(H,21,22)/b20-10+ |
InChI Key |
VBRPNPWMGRQQEU-KEBDBYFISA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)Br)OCC(=O)N/N=C/C2=CC=C(C=C2)C(=O)OC |
Canonical SMILES |
COC1=C(C=CC(=C1)Br)OCC(=O)NN=CC2=CC=C(C=C2)C(=O)OC |
Origin of Product |
United States |
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